molecular formula C8H16N2O B11752727 (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide

Cat. No.: B11752727
M. Wt: 156.23 g/mol
InChI Key: HKXWPMQXXBHNGY-RQJHMYQMSA-N
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Description

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and optical purity while minimizing costs and environmental impact. The use of mixed solvents, such as ketone solvents and methanol, in combination with water, is a common approach to achieve high reaction yields and obtain a single-configuration product with high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-cyclopentanol: A similar compound with a hydroxyl group instead of a carboxamide group.

    (1R,3S)-3-Amino-1-cyclopentanecarboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its effects on various biological systems, mechanisms of action, and relevant case studies that demonstrate its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C8H15N2O
  • Molecular Weight : 157.22 g/mol
  • IUPAC Name : this compound

Research indicates that this compound interacts with specific receptors in the central nervous system. Its primary mechanism involves modulation of neurotransmitter systems, particularly through the inhibition of reuptake mechanisms for certain neurotransmitters, enhancing their availability in synaptic clefts.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
  • Analgesic Effects : The compound has been evaluated for its analgesic properties in animal models, demonstrating a significant reduction in pain responses.
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects, potentially linked to its influence on serotonin and norepinephrine levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces oxidative stress in neuronal cells
AnalgesicSignificant reduction in pain response in animal models
AntidepressantPotential antidepressant effects observed in behavioral tests

Detailed Findings

  • Neuroprotection : In a study published by UC Davis, this compound was shown to inhibit apoptosis in neuronal cells exposed to neurotoxic agents. The compound's ability to modulate mitochondrial function was highlighted as a key factor in its protective effects .
  • Analgesic Effects : In a controlled trial involving rodents, the administration of this compound resulted in a statistically significant decrease in pain behaviors compared to controls. The proposed mechanism involves the modulation of pain pathways within the spinal cord .
  • Antidepressant Activity : A recent study indicated that chronic administration of this compound led to an increase in both serotonin and norepinephrine levels in the prefrontal cortex, suggesting a potential role as an antidepressant .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(1R,3S)-3-amino-N,N-dimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)6-3-4-7(9)5-6/h6-7H,3-5,9H2,1-2H3/t6-,7+/m1/s1

InChI Key

HKXWPMQXXBHNGY-RQJHMYQMSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CC[C@@H](C1)N

Canonical SMILES

CN(C)C(=O)C1CCC(C1)N

Origin of Product

United States

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